molecular formula C20H20N4O2S B2479232 N1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-N2-(m-tolyl)oxalamide CAS No. 897456-74-5

N1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-N2-(m-tolyl)oxalamide

Cat. No. B2479232
M. Wt: 380.47
InChI Key: UYGVISGAEBWGPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-N2-(m-tolyl)oxalamide, also known as PTIO, is a chemical compound that has gained significant attention in scientific research due to its unique properties.

Scientific Research Applications

  • CRTh2 Receptor Antagonist : A study by Pothier et al. (2012) discussed the hit-to-lead evolution of a novel chemotype of CRTh2 receptor antagonist, which includes structures similar to N1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-N2-(m-tolyl)oxalamide. This research explored the structure-activity relationships and pharmacokinetic properties of these compounds, indicating their potential therapeutic applications (Pothier et al., 2012).

  • Synthesis and Transformations : Jasiński et al. (2008) investigated the synthesis of new optically active 1H-imidazole 3-oxides, a category that encompasses compounds like the one . They explored the reaction of these compounds with primary amines to yield corresponding acetamides, demonstrating the compound’s versatility in chemical synthesis (Jasiński et al., 2008).

  • Antibacterial Studies : Ali (2018) conducted a study on the synthesis and characterization of imidazole derivatives, including those structurally related to N1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-N2-(m-tolyl)oxalamide. This research demonstrated the potential antibacterial applications of such compounds (Ali, 2018).

  • Potential in Medicinal Chemistry : In the field of medicinal chemistry, compounds like N1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-N2-(m-tolyl)oxalamide have shown promise. For instance, Shimada et al. (2005) researched the development of arginine vasopressin V1A receptor antagonists, highlighting the role of imidazole derivatives in medicinal applications (Shimada et al., 2005).

  • Microwave-Induced Synthesis and Biological Activities : Sharma et al. (2012) developed a route for synthesizing a series of compounds including those similar to N1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-N2-(m-tolyl)oxalamide, highlighting their antimicrobial activity (Sharma et al., 2012).

  • Synthesis and Antiarrhythmic Activity : Lis et al. (1987) explored the synthesis and class III electrophysiological activity of imidazole derivatives, indicating their potential use in treating arrhythmias (Lis et al., 1987).

properties

IUPAC Name

N'-(3-methylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-14-6-5-9-16(12-14)23-19(26)18(25)21-10-11-27-20-22-13-17(24-20)15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,21,25)(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGVISGAEBWGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-N2-(m-tolyl)oxalamide

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